DL-Tryptophan-d3

Isotopic purity Chemical purity Internal standard

DL-Tryptophan-d3 is a racemic, triple-deuterated internal standard engineered for accurate LC-MS/MS quantification of both D- and L-tryptophan in a single chiral run. The +3 Da mass shift eliminates isotopic overlap with the natural M+2 isotopologue, while minimal deuterium content preserves native chromatographic retention and ionization behavior. With ≥98% chemical purity and 98 atom% D enrichment, this standard minimizes matrix effect-induced bias across plasma, serum, urine, and tissue workflows. Its 3-year powder stability at -20°C supports bulk procurement and reduces batch-to-batch revalidation. Choose DL-Tryptophan-d3 for unmatched method precision without purchasing separate enantiomer-specific internal standards.

Molecular Formula C11H12N2O2
Molecular Weight 207.24 g/mol
Cat. No. B12403972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Tryptophan-d3
Molecular FormulaC11H12N2O2
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5D2,9D
InChIKeyQIVBCDIJIAJPQS-PKHUVNBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Tryptophan-d3 as a Quantitative Internal Standard for LC-MS/MS and Metabolic Tracer Studies


DL-Tryptophan-d3 (CAS 340257-61-6), systematically named DL-Tryptophan-2,3,3-d3, is a stable isotope-labeled analog of the endogenous amino acid tryptophan . The compound incorporates three deuterium (²H) atoms at the α- and β-positions (specifically the 2,3,3 positions) of the tryptophan molecule, resulting in a molecular weight of 207.24 g/mol and the molecular formula C₁₁H₉D₃N₂O₂ . As a racemic mixture of D- and L-enantiomers, DL-Tryptophan-d3 serves a distinct role from single-enantiomer deuterated tryptophans, primarily functioning as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a tracer in metabolic studies . The compound is commercially available with chemical purity typically ranging from 95% to ≥99% and isotopic enrichment at 98 atom% D .

Why DL-Tryptophan-d3 Cannot Be Substituted with Other Deuterated Tryptophan Analogs


In quantitative LC-MS/MS workflows and metabolic tracing studies, isotopic internal standards are not freely interchangeable. The selection between DL-Tryptophan-d3, L-Tryptophan-d5, L-Tryptophan-¹³C₁₁, or even L-Tryptophan-d3 has quantifiable consequences for assay accuracy. Differences in labeling strategy (²H versus ¹³C), number of deuterium atoms, and stereochemistry directly impact chromatographic retention time, ionization efficiency, matrix effect compensation, and hydrogen-deuterium exchange stability [1]. Specifically, deuterated internal standards with fewer than three mass units of separation may exhibit isotopic peak overlap with the natural M+2 isotopologue of unlabeled tryptophan in certain mass spectrometers, introducing systematic quantification error [2]. Furthermore, the DL racemic mixture form offers a distinct procurement advantage for laboratories analyzing both D- and L-tryptophan enantiomers simultaneously, whereas single-enantiomer standards require separate internal standard preparations [3]. These differential characteristics establish why generic substitution without method revalidation is scientifically unsound and may lead to procurement decisions that compromise analytical rigor.

Quantitative Differentiation Evidence for DL-Tryptophan-d3 Against Alternative Tryptophan Internal Standards


Isotopic Purity and Chemical Purity Comparison: DL-Tryptophan-d3 vs. L-Tryptophan-d3

DL-Tryptophan-d3 demonstrates quantifiable differentiation from L-Tryptophan-d3 in terms of commercially specified purity metrics. DL-Tryptophan-d3 is available at chemical purity of 99.29% from qualified vendors , compared to L-Tryptophan-d3 which is typically specified at ≥98% purity . Both compounds achieve 98 atom% D isotopic enrichment. The higher chemical purity specification for DL-Tryptophan-d3 reduces the potential for impurity-derived matrix effects in quantitative analysis. The DL racemic mixture form also enables simultaneous quantification of both D- and L-tryptophan enantiomers without requiring two separate chiral internal standards [1].

Isotopic purity Chemical purity Internal standard LC-MS/MS

Deuterium Labeling Position and Mass Shift: DL-Tryptophan-d3 vs. L-Tryptophan-d5

DL-Tryptophan-d3 incorporates three deuterium atoms specifically at the α- and β-positions (2,3,3 positions) of the tryptophan molecule, producing a nominal mass shift of +3 Da relative to unlabeled tryptophan . In contrast, L-Tryptophan-d5 incorporates five deuterium atoms, producing a +5 Da mass shift . The +3 Da mass shift of DL-Tryptophan-d3 provides adequate separation from the natural M+1 and M+2 isotopologues of unlabeled tryptophan (which constitute approximately 1.1% and <0.1% abundance respectively) for most routine LC-MS/MS applications, while avoiding the excessive chromatographic retention time shift observed with +5 Da deuterated analogs [1]. Deuterium isotope effects increase with the number of deuterium atoms incorporated; five deuterium atoms cause measurable retention time shifts in reversed-phase LC, whereas three deuterium atoms produce minimal perturbation [1].

Mass shift Isotopic interference LC-MS/MS quantification Deuterium labeling

Stability and Storage Specifications: DL-Tryptophan-d3 vs. Non-Deuterated DL-Tryptophan

DL-Tryptophan-d3 demonstrates well-defined, vendor-specified stability parameters that inform procurement and inventory management. The compound is stable as a powder when stored at -20°C for up to 3 years, and when dissolved in solvent at -80°C for up to 1 year . Shipping is conducted at ambient temperature or with blue ice . Alternative vendors specify storage at 2-8°C under argon atmosphere . In contrast, non-deuterated DL-Tryptophan exhibits lower melting point stability and greater susceptibility to oxidative degradation over extended storage periods [1]. The deuterium substitution at the 2,3,3 positions confers enhanced photostability compared to non-deuterated tryptophan, as demonstrated in recent characterization studies of deuterated tryptophan where deuteration markedly enhanced photostability [1].

Storage stability Powder stability Solvent stability Procurement planning

Enantiomeric Composition: DL-Tryptophan-d3 vs. L-Tryptophan-d5 and ¹³C-Labeled Analogs

DL-Tryptophan-d3 is a racemic mixture containing both D- and L-enantiomers of deuterated tryptophan, whereas L-Tryptophan-d5 and L-Tryptophan-¹³C₁₁ are single-enantiomer (L-form) internal standards . This stereochemical difference has quantifiable implications for procurement and method design. In chiral LC methods designed for simultaneous quantification of D- and L-tryptophan, a DL internal standard provides a single reference compound for both enantiomers, eliminating the need to purchase and prepare separate D- and L- internal standard solutions [1]. The deuterium labeling in DL-Tryptophan-d3 is incorporated at positions that do not interfere with chiral recognition during enantiomeric separation. Recent deuteration studies confirm that deuteration reactions cause significant racemization of amino acids, and deuterated D/L-tryptophan can be isolated using chiral separation methods [2].

Enantiomer Chiral analysis DL-racemic mixture Stereochemistry

Optimal Application Scenarios for DL-Tryptophan-d3 Procurement in Research and Industrial Settings


Quantitative LC-MS/MS Analysis of Tryptophan in Biological Matrices Requiring High Chemical Purity

DL-Tryptophan-d3 at 99.29% chemical purity is optimally suited as an internal standard for LC-MS/MS quantification of tryptophan in plasma, serum, urine, and tissue homogenates. The high purity specification reduces the probability of co-eluting impurities that contribute to matrix effects (ion suppression or enhancement). In method validation studies, internal standard purity directly correlates with precision (%CV) and accuracy (%bias) of the analytical method [1]. The +3 Da mass shift provides adequate separation from the natural isotopologue distribution of unlabeled tryptophan while minimizing deuterium-induced chromatographic retention time shifts that occur with higher deuterium content analogs [1].

Simultaneous Chiral Quantification of D- and L-Tryptophan Enantiomers

DL-Tryptophan-d3, as a racemic mixture, enables simultaneous quantification of both D- and L-tryptophan in a single chiral LC-MS/MS run . In studies of D-amino acid metabolism, microbial fermentation monitoring, or assessment of racemization in peptide therapeutics, the DL internal standard provides matched retention time and ionization characteristics for both enantiomers . This approach eliminates the need to purchase separate D-Tryptophan-d3 and L-Tryptophan-d3 internal standards, reducing procurement costs and simplifying standard preparation protocols. The deuterium labeling at the 2,3,3 positions does not interfere with chiral recognition during enantiomeric separation [1].

Long-Term, High-Throughput Analytical Programs Requiring Bulk Procurement and Extended Stability

For contract research organizations (CROs), clinical reference laboratories, and pharmaceutical QC facilities with high sample throughput, the defined 3-year powder stability of DL-Tryptophan-d3 at -20°C supports confident bulk procurement and inventory planning . The enhanced photostability conferred by deuteration, as demonstrated in recent characterization studies [1], reduces the risk of standard degradation during routine laboratory handling and exposure to ambient light. This stability profile translates to fewer batch-to-batch revalidations, lower per-sample internal standard costs, and reduced analytical variability across extended study durations.

Metabolic Tracing Studies Where Minimal Isotope Effect Is Required

DL-Tryptophan-d3 contains only three deuterium atoms, producing a +3 Da mass shift with minimal deuterium isotope effect on enzyme kinetics and transport compared to heavily deuterated analogs (e.g., d5 or d8 forms) . This characteristic makes it particularly suitable for metabolic flux analysis and tracer studies where the labeled compound must closely mimic the biochemical behavior of endogenous tryptophan . The 98 atom% D enrichment ensures that tracer signals are clearly distinguishable from the natural abundance background while maintaining near-native metabolic processing [1].

Technical Documentation Hub

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